molecular formula C14H12Br2 B1282024 1,2-Bis(4-bromophenyl)ethane CAS No. 19829-56-2

1,2-Bis(4-bromophenyl)ethane

Cat. No.: B1282024
CAS No.: 19829-56-2
M. Wt: 340.05 g/mol
InChI Key: XDRPVMCAFPGETC-UHFFFAOYSA-N
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Description

1,2-Bis(4-bromophenyl)ethane: is an organic compound with the molecular formula C14H12Br2 . It is a white crystalline solid at room temperature and is primarily used in organic synthesis. This compound is known for its role as an intermediate in the preparation of various organic materials, including polymers and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

1,2-Bis(4-bromophenyl)ethane plays a significant role in biochemical reactions, particularly in the field of molecular electronics. It has been used as a key intermediate in the synthesis of biphenylethane-based single-molecule diodes . The compound interacts with various enzymes and proteins, influencing their activity. For instance, it can undergo free radical bromination and nucleophilic substitution reactions, which are catalyzed by specific enzymes

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain signaling proteins, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins . These effects on cellular function highlight the compound’s potential in biomedical research and therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties . Additionally, the compound’s effects on cellular function can vary over time, depending on its concentration and exposure duration . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies . Understanding the dosage effects of this compound is essential for its safe and effective use in biomedical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can undergo metabolic transformations, leading to the formation of metabolites that may have different biochemical properties . . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its biochemical properties and mechanisms of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical properties. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for understanding the compound’s distribution and its potential effects on cellular function. Additionally, the compound’s transport and distribution can influence its stability and degradation, affecting its long-term effects in biochemical research .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications Additionally, the compound’s subcellular localization can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 1,2-Bis(4-bromophenyl)ethane typically involves large-scale homocoupling reactions using nickel catalysts and zinc powder in THF. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Various nucleophiles such as amines or thiols.

      Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

      Products: Substituted derivatives of 1,2-Bis(4-bromophenyl)ethane.

  • Oxidation Reactions:

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Conducted in acidic or basic media.

      Products: Oxidized forms of the compound, such as ketones or carboxylic acids.

  • Reduction Reactions:

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Performed in anhydrous solvents under inert atmosphere.

      Products: Reduced derivatives, potentially converting bromine atoms to hydrogen.

Scientific Research Applications

1,2-Bis(4-bromophenyl)ethane is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 1,2-Bis(4-chlorophenyl)ethane
  • 1,2-Bis(4-fluorophenyl)ethane
  • 1,2-Bis(4-iodophenyl)ethane

Comparison: 1,2-Bis(4-bromophenyl)ethane is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine or fluorine atoms. This makes the compound more reactive in certain substitution and coupling reactions. Compared to its chlorinated and fluorinated analogs, the brominated compound often exhibits higher reactivity and selectivity in organic synthesis .

Properties

IUPAC Name

1-bromo-4-[2-(4-bromophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRPVMCAFPGETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503730
Record name 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19829-56-2
Record name 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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